molecular formula C4H5ClN2O B597391 3-Chloro-5-ethyl-1,2,4-oxadiazole CAS No. 1256643-47-6

3-Chloro-5-ethyl-1,2,4-oxadiazole

Cat. No. B597391
M. Wt: 132.547
InChI Key: CMQGIGNDLDNZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained attention due to their versatility in drug discovery. These compounds exhibit diverse biological activities, including anti-infective properties. Researchers have synthesized various substituted 1,2,4-oxadiazoles with anti-bacterial, anti-viral, and anti-leishmanial activities. Efforts have been made to provide chemical insights for designing new entities with anti-infective potential .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-ethyl-1,2,4-oxadiazole consists of a five-membered heterocyclic scaffold containing an oxygen atom and two nitrogen atoms. It exists in four regioisomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole. The electronegativities of nitrogen and oxygen contribute to its hydrogen bond acceptor properties .


Chemical Reactions Analysis

Research on 1,2,4-oxadiazoles has explored their reactivity and synthetic strategies. Various functional groups can be introduced into the 1,2,4-oxadiazole scaffold, leading to diverse derivatives with potential biological activities. These reactions are crucial for designing novel anti-infective agents .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3-Chloro-5-ethyl-1,2,4-oxadiazole is approximately 82.6–83.2°C .
  • NMR Spectra : The compound exhibits characteristic peaks in its ^1H and ^13C NMR spectra, providing insights into its structure and functional groups .

Scientific Research Applications

Building Blocks in Medicinal Chemistry

A study by Jakopin (2018) showcases the utility of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives as bifunctional building blocks that can be integrated into biologically relevant molecules. This research outlines a straightforward synthesis route, enabling the formation of new series of 3,5-disubstituted 1,2,4-oxadiazole derivatives, highlighting the compound's potential in drug design and development (Ž. Jakopin, 2018).

Fungicidal Activity

Chen et al. (2000) synthesized 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) derivatives, demonstrating potent fungicidal activity against Rhizoctonia solani, a major disease of rice. This highlights the compound's application in agriculture, specifically in developing new fungicides to combat plant diseases (H. Chen, Z. Li, Y. Han, 2000).

Antimicrobial and Antibacterial Agents

Research conducted by Jafari et al. (2017) explored the synthesis of 1,3,4-oxadiazoles with notable antibacterial and antifungal activities. Their work demonstrates the compound's potential in the development of new antimicrobial agents, with certain derivatives showing remarkable activity against Staphylococcus aureus and Escherichia coli (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, F. Hassanzadeh, 2017).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2015) synthesized 2,5-disubstituted 1,3,4-oxadiazole derivatives and evaluated their analgesic and anti-inflammatory activities. This study suggests that specific derivatives can produce potent analgesic and anti-inflammatory effects, indicating the compound's relevance in developing new therapeutic agents (D. Dewangan, K. T. Nakhate, D. K. Tripathi, P. Kashyap, H. Dhongde, 2015).

Herbicidal Activities

Kalhor and Dadras (2013) investigated novel 1,3,4-oxadiazoles, thiadiazoles, and 1,2,4-triazoles derivatives bearing specific moieties for their herbicidal activities. Some of the synthesized compounds exhibited potent activity against various gramineous weeds, providing insights into the compound's application in developing new herbicides (M. Kalhor, A. Dadras, 2013).

Future Directions

This comprehensive analysis provides a foundation for further refinement and utilization of 1,2,4-oxadiazoles in drug discovery and therapeutic applications .

properties

IUPAC Name

3-chloro-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQGIGNDLDNZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethyl-1,2,4-oxadiazole

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